γ-亚麻酸甲酯

描述

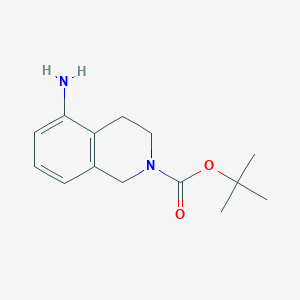

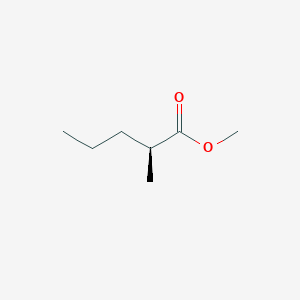

Methyl gamma-linolenate is a fatty acid methyl ester obtained from the formal condensation of methanol and gamma-linolenic acid . It has a role as a bacterial metabolite, an apoptosis inducer, an antineoplastic agent, and an antibacterial agent . It is functionally related to gamma-linolenic acid .

Synthesis Analysis

Methyl gamma-linolenate was isolated from the Spirulina platensis by flash chromatography system . The percentage yield is found to be 71%, which is a very good yield in comparison to other conventional methods .

Molecular Structure Analysis

The isolated methyl gamma-linolenate was characterized by IR, 1H NMR, 13C NMR, and mass spectral analysis, and the data were consistent with the structure .

Chemical Reactions Analysis

Methyl gamma-linolenate is synthesized from linolenate by Δ6 desaturase enzymes .

Physical And Chemical Properties Analysis

Methyl gamma-linolenate is a fatty acid methyl ester . It is functionally related to gamma-linolenic acid .

科学研究应用

癌症研究和凋亡诱导

γ-亚麻酸甲酯因其在癌症治疗中的潜力而被研究,特别是在诱导癌细胞凋亡方面。 例如,它已从螺旋藻中分离出来,并显示出对人肺癌A-549细胞系的凋亡诱导作用 . 该化合物通过下调雷帕霉素靶蛋白(mTOR)途径来介导细胞凋亡,这在癌症治疗的分子机制研究中具有重要意义 .

营养学研究

在营养学领域,γ-亚麻酸甲酯用于研究 omega-6 脂肪酸对体重恢复的影响。 它作为一种工具,用于了解特定脂肪酸在饮食中的作用及其在肿瘤抑制方面的潜力 .

化妆品行业

γ-亚麻酸甲酯因其保湿和抗炎特性而被应用于化妆品行业。 它来源于琉璃苣等植物种子,用于护肤产品的配方中,以改善皮肤健康 .

农业和动物饲料

在农业中,该化合物用于生产富含γ-亚麻酸的高价值生物产品。 这些生物产品用于动物饲料,以提高肉的质量并提供营养益处 .

生物技术和生化研究

γ-亚麻酸甲酯在生物技术研究中具有价值,用于研究参与脂肪酸生物合成和转化的酶促途径。 它有助于研究去饱和酶和延伸酶,这些酶对于理解细胞中的脂质谱至关重要 .

工业用途

在工业上,γ-亚麻酸甲酯用于分析研究,以提高异构脂肪酸甲酯和其他化合物在高效液相色谱中的分离,这对于质量控制和产品开发至关重要 .

作用机制

Target of Action

Methyl gamma-linolenate primarily targets cells in the human body, particularly cancer cells . It has been found to have an apoptosis-inducing effect against human lung carcinoma A-549 cell lines .

Mode of Action

Methyl gamma-linolenate interacts with its targets by inducing apoptosis, a process of programmed cell death . This interaction results in the death of cancer cells, thereby inhibiting the proliferation of neoplasms .

Biochemical Pathways

Methyl gamma-linolenate is involved in the biosynthesis and conversion of fatty acids . It plays a crucial role in the regulation of lipid profiles in cells, impacting cellular functions . The compound is also involved in the enzymatic pathways of desaturase and elongase enzymes .

Result of Action

The primary result of Methyl gamma-linolenate’s action is the induction of apoptosis in targeted cells . This leads to the death of these cells, particularly in the case of cancer cells . It also has an antibacterial effect , making it a potential agent against bacterial infections.

安全和危害

Methyl gamma-linolenate should be kept away from food, drink, and animal feeding stuffs . It is recommended not to eat, drink, or smoke when using this product . Contaminated clothing and gloves should be removed and washed, including the inside, before re-use . Hands should be washed before breaks and after work .

生化分析

Biochemical Properties

In biochemical research, Methyl gamma-linolenate is particularly valued for its role in investigating the enzymatic pathways involved in the biosynthesis and conversion of fatty acids . This includes studies on desaturase and elongase enzymes, which are crucial for understanding the regulation of lipid profiles in cells and the impact of these interactions .

Cellular Effects

Methyl gamma-linolenate has been found to have significant effects on various types of cells. For instance, it has been shown to have an apoptosis-inducing effect against human lung carcinoma A-549 cell lines . This suggests that Methyl gamma-linolenate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Methyl gamma-linolenate exerts its effects through various mechanisms. For instance, it has been shown to inhibit ADP-induced blood platelet aggregation and induce apoptosis . These effects are likely due to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

methyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11,13-14H,3-6,9,12,15-18H2,1-2H3/b8-7-,11-10-,14-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRWATCOFCPIBM-JPFHKJGASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901344802 | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16326-32-2 | |

| Record name | Methyl gamma-linolenate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016326322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma.-Linolenic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901344802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B153436.png)

![tert-butyl 5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B153437.png)

![1,3,7-Trihydroxy-8-methoxy-3-methyl-1,2,4,7-tetrahydrobenzo[a]anthracen-12-one](/img/structure/B153438.png)